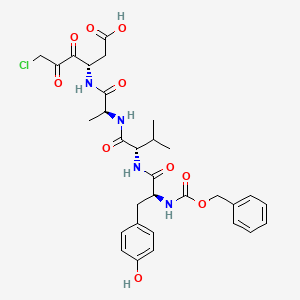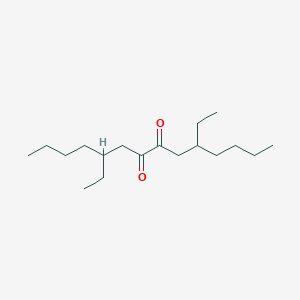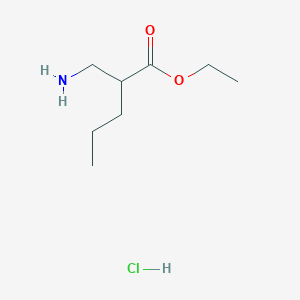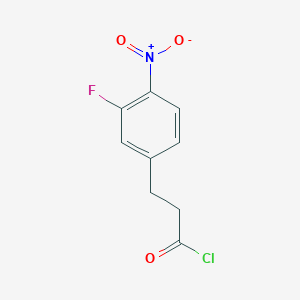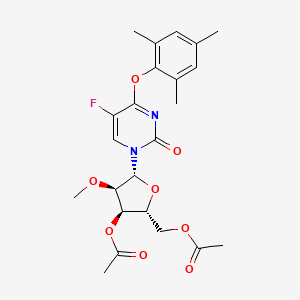
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine
描述
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine (DAMF-TMP-U) is a novel difluoromethylated uridine derivative that has been developed for use in research and laboratory applications. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology, and has been used in a variety of research studies.
科学研究应用
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine has been used in a variety of scientific research studies. It has been used to examine the effects of difluoromethylation on the pharmacokinetics of uridine derivatives, to study the effects of difluoromethylation on the metabolism of uridine derivatives, and to investigate the effects of difluoromethylation on the pharmacodynamics of uridine derivatives. Additionally, this compound has been used to study the effects of difluoromethylation on the binding affinity of uridine derivatives to nucleic acid targets.
作用机制
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine has been shown to act as a competitive inhibitor of the enzyme thymidylate synthase (TS). TS is responsible for the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), which is necessary for the synthesis of DNA. This compound binds to the active site of TS and competes with dUMP for binding, thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce tumor burden in animal models. Additionally, this compound has been shown to inhibit the activity of the enzyme thymidylate synthase (TS) in vitro and in vivo, leading to reduced levels of dTMP and decreased DNA synthesis.
实验室实验的优点和局限性
The main advantage of using 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine in laboratory experiments is its ability to inhibit the activity of TS. This makes it a useful tool for studying the effects of difluoromethylation on the pharmacokinetics, metabolism, and pharmacodynamics of uridine derivatives. Additionally, this compound is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using this compound in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
未来方向
The future of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine is promising. It has already been used in a variety of research studies and has demonstrated a wide range of potential applications. Some of the most promising future directions for this compound include its use in the development of novel anticancer drugs, the study of the effects of difluoromethylation on the pharmacokinetics and metabolism of uridine derivatives, and the development of new methods for the synthesis of difluoromethylated uridine derivatives. Additionally, this compound could be used in the development of novel antifungal agents, as well as in the study of the effects of difluoromethylation on the pharmacodynamics of uridine derivatives.
属性
IUPAC Name |
[(2R,3R,4R,5R)-3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]-4-methoxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O8/c1-11-7-12(2)18(13(3)8-11)34-21-16(24)9-26(23(29)25-21)22-20(30-6)19(32-15(5)28)17(33-22)10-31-14(4)27/h7-9,17,19-20,22H,10H2,1-6H3/t17-,19-,20-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZZKFYJYYGZMP-JWUVWSEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




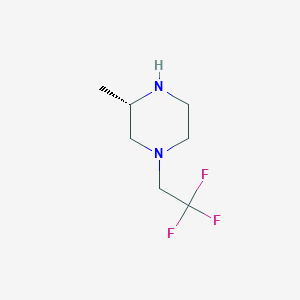
![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)
